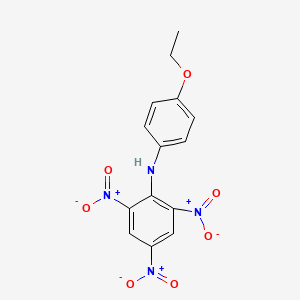

4'-Ethoxy-2,4,6-trinitrodiphenylamine

Beschreibung

4'-Ethoxy-2,4,6-trinitrodiphenylamine is a nitroaromatic compound characterized by three nitro groups at the 2, 4, and 6 positions of one benzene ring and an ethoxy substituent at the 4' position of the adjacent benzene ring. The compound is synthesized via nucleophilic aromatic substitution (SNAr) reactions, often involving intermediates like picryl chloride and substituted anilines under controlled conditions .

Eigenschaften

Molekularformel |

C14H12N4O7 |

|---|---|

Molekulargewicht |

348.27 g/mol |

IUPAC-Name |

N-(4-ethoxyphenyl)-2,4,6-trinitroaniline |

InChI |

InChI=1S/C14H12N4O7/c1-2-25-11-5-3-9(4-6-11)15-14-12(17(21)22)7-10(16(19)20)8-13(14)18(23)24/h3-8,15H,2H2,1H3 |

InChI-Schlüssel |

PZNVQJOUPMBBBC-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4'-Ethoxy-2,4,6-Trinitrodiphenylamin beinhaltet typischerweise die Nitrierung von 4'-Ethoxydiphenylamin. Der Prozess kann wie folgt zusammengefasst werden:

Nitrierungsreaktion: Das Ausgangsmaterial, 4'-Ethoxydiphenylamin, wird mit einer Mischung aus konzentrierter Salpetersäure und Schwefelsäure nitriert. Die Reaktion wird unter kontrollierten Temperaturbedingungen durchgeführt, um die selektive Einführung von Nitrogruppen an den Positionen 2, 4 und 6 der Phenylringe sicherzustellen.

Reinigung: Das Rohprodukt wird durch Umkristallisationstechniken gereinigt, um reines 4'-Ethoxy-2,4,6-Trinitrodiphenylamin zu erhalten.

Industrielle Produktionsverfahren

In einem industriellen Umfeld kann die Produktion von 4'-Ethoxy-2,4,6-Trinitrodiphenylamin kontinuierliche Fließnitrierungsverfahren umfassen, um die Effizienz und Ausbeute zu verbessern. Die Verwendung fortschrittlicher Reinigungstechniken wie Säulenchromatographie gewährleistet die hohe Reinheit des Endprodukts.

Analyse Chemischer Reaktionen

Reaktionstypen

4'-Ethoxy-2,4,6-Trinitrodiphenylamin unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Die Nitrogruppen können mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators (z. B. Palladium auf Kohlenstoff) zu Aminogruppen reduziert werden.

Substitution: Die Ethoxygruppe kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen ersetzt werden.

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, um entsprechende Nitroso- oder Nitroderivate zu bilden.

Häufige Reagenzien und Bedingungen

Reduktion: Wasserstoffgas, Palladium auf Kohlenstoffkatalysator, Ethanol als Lösungsmittel.

Substitution: Nucleophile wie Halogenide unter basischen Bedingungen.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Salpetersäure.

Hauptprodukte, die gebildet werden

Reduktion: 4'-Ethoxy-2,4,6-Triaminodiphenylamin.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.

Oxidation: Entsprechende Nitroso- oder Nitroderivate.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 4'-Ethoxy-2,4,6-Trinitrodiphenylamin beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Nitrogruppen spielen eine entscheidende Rolle bei seiner Reaktivität, da sie an Redoxreaktionen teilnehmen und kovalente Bindungen mit biologischen Makromolekülen bilden können. Die Ethoxygruppe beeinflusst seine Löslichkeit und Membranpermeabilität, was sich auf seine allgemeine Bioverfügbarkeit und Wirksamkeit auswirkt.

Wirkmechanismus

The mechanism of action of 4’-Ethoxy-2,4,6-trinitrodiphenylamine involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form covalent bonds with biological macromolecules. The ethoxy group influences its solubility and membrane permeability, affecting its overall bioavailability and efficacy.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

Key Observations:

Nitro Group Count: Increasing nitro groups (e.g., HNAB vs.

Ethoxy Substituent: The 4'-ethoxy group in this compound reduces reactivity in SNAr reactions compared to non-ethoxy analogs (e.g., 2,4,6-trinitrodiphenylamine) by destabilizing zwitterionic intermediates in base-catalyzed pathways .

Thermal Stability : Ethoxy derivatives exhibit higher thermal stability than fully nitrated compounds, likely due to reduced steric strain and improved electron delocalization .

Reactivity in SNAr Reactions

- Base-Catalyzed Pathways : For this compound, the reaction with aniline in acetonitrile proceeds via a base-catalyzed mechanism involving a zwitterionic intermediate (equilibrium constant K₁) and rate-limiting proton transfer (kAn) . The ethoxy group reduces kAn compared to analogs with electron-withdrawing substituents (e.g., nitro groups), which stabilize the intermediate.

- Solvent Effects: In dimethyl sulfoxide (DMSO), both uncatalyzed and base-catalyzed pathways coexist for non-ethoxy analogs, whereas ethoxy derivatives show a preference for base catalysis due to steric hindrance .

Explosive Properties and Stability

Electronic and Conjugation Effects

Triphenylamine derivatives with ethoxy and nitro groups (e.g., 4-Ethoxy-N-(4-ethoxyphenyl)-N-(4-nitrophenyl)aniline) demonstrate extended conjugation systems due to electron delocalization between nitro and ethoxy groups . This property is critical in optical materials but also stabilizes this compound against decomposition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.